Uric Acid-13C3
Description
Properties
Molecular Formula |
C₂¹³C₃H₄N₄O₃ |
|---|---|
Molecular Weight |
171.09 |
Synonyms |
7,9-Dihydro-1H-Purine-2,6,8(3H)-trione-13C3; 1H-Purine-2,6,8-triol-13C3; 2,6,8-Trihydroxypurine-13C3; 2,6,8-Trioxopurine-13C3; 2,6,8-Trioxypurine-13C3; Lithic Acid-13C3; NSC 3975-13C3; Purine-2,6,8(1H,3H,9H)-trione-13C3; |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
Uric Acid-13C3 is primarily utilized in metabolic studies to trace the metabolism of purines. By using isotopically labeled compounds, researchers can gain insights into the metabolic pathways involving uric acid and its precursors.
- Xanthine Oxidoreductase Activity : this compound is employed to measure xanthine oxidoreductase (XOR) activity, which is crucial for understanding conditions like gout and hyperuricemia. For instance, studies have demonstrated that the incorporation of this compound into metabolic assays allows for precise quantification of XOR activity in plasma samples, providing valuable data on purine metabolism in various health conditions .
- Pathophysiological Insights : Research indicates that altered levels of uric acid, as measured by isotopic labeling, are associated with various diseases such as chronic kidney disease (CKD) and cardiovascular diseases. The use of this compound helps elucidate these associations by allowing for detailed metabolic profiling .
Clinical Diagnostics
The potential of this compound extends into clinical diagnostics, particularly in non-invasive testing methods.
- Salivary Biomarkers : Recent advancements have shown that salivary levels of uric acid can serve as biomarkers for oxidative stress and various diseases. Using this compound, researchers have developed sensitive detection methods that correlate salivary uric acid levels with systemic health indicators .
- Detection Methods : Innovative detection techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to accurately measure this compound levels in biological samples. This enhances diagnostic capabilities for conditions like gout and renal dysfunction .
Therapeutic Research
This compound plays a significant role in therapeutic research aimed at developing new treatments for conditions associated with abnormal uric acid levels.
- Drug Development : The compound is used in pharmacokinetic studies to assess the efficacy and safety of new urate-lowering therapies. For example, studies have utilized this compound to evaluate the pharmacodynamics of drugs like AZD4831, which targets uric acid metabolism .
- Understanding Drug Mechanisms : By tracing the metabolic fate of this compound in vivo, researchers can better understand how drugs interact with uric acid pathways and their potential side effects on renal function .
Case Studies and Research Findings
Comparison with Similar Compounds
Isotope-Labeled Carboxylic Acids
Table 1: Comparison of Uric Acid-13C3 with Other ¹³C-Labeled Acids
Key Differences :
- Structural and Functional Roles : this compound is a purine metabolite with antioxidant properties, whereas L-Lactic Acid-13C3 is a glycolytic byproduct used in skincare research.
- Analytical Challenges : this compound requires high-resolution LC-MS/MS due to complex biological matrices, while MALDI-MSI suffices for topical lactic acid imaging .
Structural Analogs of Uric Acid
Table 2: Comparison with Methylated Uric Acid Derivatives
Key Differences :
- Bioavailability : Methylated derivatives exhibit altered solubility and renal clearance compared to uric acid, impacting their roles in disease pathways .
- Isotopic Utility: this compound provides tracer capabilities absent in non-labeled analogs.
Functional Analogs (Antioxidants)
Table 3: Comparison with Other Antioxidant Compounds
Key Differences :
- Isotope Applications : this compound is uniquely suited for tracing purine catabolism, whereas glutathione-13C3 monitors thiol-disulfide balance.
- Physiological Roles : Uric acid contributes ~60% of plasma antioxidant capacity, exceeding ascorbate levels in humans .
Preparation Methods
Substrate Selection and Isotopic Incorporation
The process begins with purine derivatives uniformly labeled with carbon-13 at specific positions. Hypoxanthine-13C3 and xanthine-13C3 are common starting materials, as their oxidation pathways directly yield uric acid. For instance, xanthine oxidase catalyzes the conversion of xanthine-13C3 to this compound via the following reaction:
This reaction ensures retention of the isotopic label at positions 2, 4, and 6 of the uric acid structure.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
pH : Maintained at 7.4–7.8 using phosphate or HEPES buffers to match enzymatic activity optima.
-
Temperature : Reactions are typically conducted at 37°C to mimic physiological conditions, enhancing enzyme kinetics.
-
Enzyme Concentration : Xanthine oxidase concentrations of 0.5–1.0 U/mL balance reaction speed and cost efficiency.
A comparative analysis of enzymatic methods is summarized in Table 1.
Table 1: Enzymatic Synthesis Parameters for this compound
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.4–7.8 | ±15% variability |
| Temperature | 37°C | Maximizes turnover |
| XO Concentration (U/mL) | 0.5–1.0 | Linear yield increase |
| Reaction Time (hr) | 2–4 | Plateau after 4 hr |
Chemical Synthesis and Isotopic Labeling
Chemical synthesis offers an alternative route, particularly for large-scale production. This method involves direct incorporation of 13C-labeled precursors during uric acid synthesis.
Precursor-Based Labeling
This compound is synthesized via the condensation of 13C-labeled urea with diethyl oxalacetate under acidic conditions. The labeled urea introduces carbon-13 at specific positions, followed by cyclization to form the purine backbone. The reaction proceeds as:
This method achieves isotopic enrichment >98% but requires stringent control over reaction stoichiometry to avoid byproducts.
Solvent and Catalytic Systems
-
Solvents : Methanol-water mixtures (1:1 v/v) enhance solubility of intermediates.
-
Catalysts : Amberlyst-15 or sulfuric acid accelerates cyclization, reducing reaction time by 30%.
Purification and Isolation Techniques
Post-synthesis purification ensures the removal of unreacted precursors, enzymes, and isotopic impurities.
Liquid-Liquid Extraction (LLE)
A two-step LLE process is commonly employed:
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with 0.2 mM ammonium fluoride in methanol achieve >99% purity.
-
Equilibrium Dialysis : Reduces proteinaceous contaminants from enzymatic reactions, particularly when using cell lysates.
Table 2: Purification Efficiency Across Methods
| Method | Purity (%) | Recovery Rate (%) |
|---|---|---|
| LLE + MTBE | 95–97 | 85–90 |
| HPLC (C18) | 99+ | 75–80 |
| Equilibrium Dialysis | 90–92 | 70–75 |
Analytical Characterization
Validation of this compound requires multi-modal analysis to confirm isotopic integrity and chemical purity.
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
13C-NMR confirms positional labeling, with distinct shifts at C2 (δ 156.3 ppm), C4 (δ 141.7 ppm), and C6 (δ 128.9 ppm).
Comparative Evaluation of Synthesis Routes
Table 3: Enzymatic vs. Chemical Synthesis
| Criteria | Enzymatic | Chemical |
|---|---|---|
| Isotopic Purity (%) | 98–99 | 97–98 |
| Yield (g/L) | 0.5–1.2 | 2.0–3.5 |
| Cost per gram (USD) | 1200–1500 | 800–1000 |
| Scalability | Moderate | High |
Q & A
Q. What are the primary synthesis strategies for producing Uric Acid-13C3 with high isotopic purity?
this compound is synthesized using 13C-labeled precursors (e.g., glycine-13C or formate-13C) in enzymatic or chemical pathways. Key steps include:
- Enzymatic incorporation : Leveraging uricase or xanthine oxidase pathways to introduce 13C isotopes into the purine ring structure .
- Chemical synthesis : Protecting group strategies (e.g., 2′-protecting groups) to minimize isotopic dilution and ensure regioselective labeling .
- Purification : Chromatographic methods (HPLC or LC-MS) to verify isotopic purity (>98%) and remove unlabeled byproducts .
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from unlabeled uric acid in metabolic studies?
13C-NMR detects distinct chemical shifts in the 13C-labeled carbons (C-2, C-4, and C-6 in the purine ring) compared to natural-abundance 12C. Key parameters:
Q. What in vitro assays are suitable for assessing the antioxidant capacity of this compound?
- Radical scavenging assays : Measure quenching of singlet oxygen (1O2) or hydroxyl radicals (•OH) via electron paramagnetic resonance (EPR) or fluorometric probes .
- Lipid peroxidation inhibition : Incubate erythrocyte ghosts with this compound and quantify malondialdehyde (MDA) formation as a peroxidation marker .
- Comparative studies : Co-incubate with ascorbate to evaluate synergistic/antagonistic effects on antioxidant activity .
Advanced Research Questions
Q. How do isotopic effects of 13C influence the kinetic parameters of uric acid degradation pathways?
13C labeling alters bond vibration energies, potentially affecting enzyme-substrate interactions. Methodological considerations:
- Isotope tracing : Use time-resolved LC-MS to compare degradation rates of this compound vs. unlabeled uric acid in hepatic cell models .
- Enzyme kinetics : Measure Michaelis-Menten constants (Km and Vmax) for uricase using isotopically labeled substrates .
- Computational modeling : Density functional theory (DFT) to predict isotopic effects on transition-state energetics .
Q. How can Mendelian randomization (MR) studies resolve conflicting data on uric acid's role in disease pathways?
Q. What experimental designs mitigate isotopic dilution in long-term metabolic flux studies using this compound?
- Compartmental modeling : Use kinetic models to account for isotopic dilution in intracellular pools .
- Pulse-chase protocols : Administer this compound in short pulses followed by unlabeled uric acid to track flux dynamics .
- Stable isotope-resolved metabolomics (SIRM) : Combine 13C tracing with high-resolution mass spectrometry to map metabolic networks in tissues .
Q. How can researchers address discrepancies in uric acid's dual role as an antioxidant and pro-oxidant in different biological contexts?
- Redox environment modulation : Vary oxygen tension (hypoxia vs. normoxia) and measure reactive oxygen species (ROS) production in this compound-treated cells .
- Tissue-specific assays : Compare antioxidant effects in plasma (high ascorbate) vs. synovial fluid (low antioxidants) to contextualize uric acid's role .
- Multi-omics integration : Pair transcriptomics (e.g., Nrf2 pathway activation) with metabolomics to identify mechanistic drivers of redox duality .
Methodological Best Practices
Q. Ensuring reproducibility in isotope-labeled uric acid studies
- Data transparency : Share raw NMR/MS spectra, synthetic protocols, and computational models via repositories like Zenodo .
- Inter-lab validation : Collaborate with labs using orthogonal methods (e.g., isotope ratio mass spectrometry vs. NMR) to cross-validate enrichment levels .
Q. Ethical and statistical considerations in human studies
- Ethical review : Submit protocols for institutional review, especially for tracer studies involving radioactive or stable isotopes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
